2-Amino-6,8-dihydroxypurine-13C3 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6,8-dihydroxypurine-13C3 Hydrochloride is a labeled compound used primarily in biochemical and proteomics research. It is also known by other names such as 2-Amino-7,9-dihydro-1H-purine-6,8-dione-13C3 Hydrochloride and 8-Hydroxyguanine-13C3 Hydrochloride . This compound is characterized by its molecular formula C2(13C)3H6ClN5O2 and a molecular weight of 206.56 . It is a stable isotope-labeled compound, which makes it valuable for various scientific studies.
Preparation Methods
The synthesis of 2-Amino-6,8-dihydroxypurine-13C3 Hydrochloride involves the incorporation of carbon-13 isotopes into the purine structure. The synthetic route typically starts with the preparation of the purine base, followed by the introduction of the amino and hydroxyl groups at specific positions. The final step involves the formation of the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the incorporation of the carbon-13 isotopes. Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity.
Chemical Reactions Analysis
2-Amino-6,8-dihydroxypurine-13C3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert it back to its original purine form.
Substitution: The amino and hydroxyl groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
2-Amino-6,8-dihydroxypurine-13C3 Hydrochloride has several applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and NMR spectroscopy due to its stable isotope labeling.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to oxidative DNA damage.
Industry: Utilized in the development of diagnostic tools and biochemical assays.
Mechanism of Action
The mechanism of action of 2-Amino-6,8-dihydroxypurine-13C3 Hydrochloride involves its interaction with DNA repair enzymes. It acts as a substrate for MUTYH glycosylase, which recognizes and excises the damaged base, allowing for subsequent repair by DNA polymerase λ. This process is crucial for maintaining genomic stability and preventing mutations.
Comparison with Similar Compounds
Similar compounds to 2-Amino-6,8-dihydroxypurine-13C3 Hydrochloride include:
8-Oxoguanine-13C3 Hydrochloride: Another labeled compound used in DNA repair studies.
2-Amino-6,8-purinediol-13C3 Hydrochloride: Similar in structure but with different functional groups.
2-Amino-7,9-dihydro-1H-purine-6,8-dione-13C3 Hydrochloride: Another name for the same compound, highlighting its structural features.
The uniqueness of this compound lies in its specific labeling with carbon-13, which provides distinct advantages in tracing and studying biochemical pathways.
Properties
Molecular Formula |
C5H6ClN5O2 |
---|---|
Molecular Weight |
206.56 g/mol |
IUPAC Name |
2-amino-7,9-dihydro-1H-purine-6,8-dione;hydrochloride |
InChI |
InChI=1S/C5H5N5O2.ClH/c6-4-8-2-1(3(11)10-4)7-5(12)9-2;/h(H5,6,7,8,9,10,11,12);1H/i1+1,2+1,5+1; |
InChI Key |
NZKRTEBHJIBRHK-SCQVOKKOSA-N |
Isomeric SMILES |
C1(=O)[13C]2=[13C](N[13C](=O)N2)N=C(N1)N.Cl |
Canonical SMILES |
C12=C(NC(=O)N1)N=C(NC2=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.